molecular formula C24H15ClN2O4 B11115716 6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B11115716
M. Wt: 430.8 g/mol
InChI Key: BCXHNAPLPBHTEH-FMIVXFBMSA-N
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Description

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-one with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 6-amino-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one.

    Oxidation: 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenylquinolin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another quinoline derivative with similar structural features.

    (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with donor-acceptor groups.

Uniqueness

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, chloro group, and quinoline core make it a versatile compound for various applications.

Properties

Molecular Formula

C24H15ClN2O4

Molecular Weight

430.8 g/mol

IUPAC Name

6-chloro-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15ClN2O4/c25-17-10-11-20-19(14-17)22(16-6-2-1-3-7-16)23(24(29)26-20)21(28)12-9-15-5-4-8-18(13-15)27(30)31/h1-14H,(H,26,29)/b12-9+

InChI Key

BCXHNAPLPBHTEH-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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